

Comprehensive Spectral Analysis Guide: H-D-Cys(Trt)-OtBu·HCl

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Compound of Interest

Compound Name: *H-D-Cys(trt)-otbu hcl*
CAS No.: 439089-10-8
Cat. No.: B2798932

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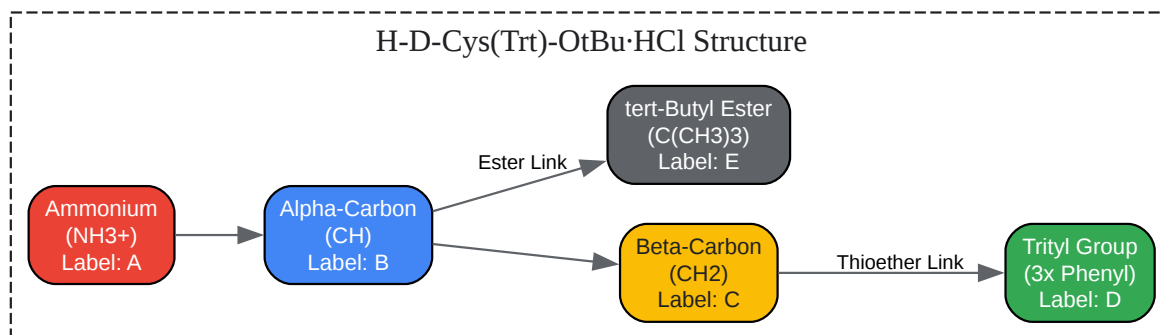
Product Comparison & Interpretation Manual Part 1: Executive Summary & Structural Logic

In the high-stakes field of peptidomimetic drug design, H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride) is a critical building block. Unlike its L-isomer counterpart used in standard solid-phase peptide synthesis (SPPS), the D-isomer is frequently employed to introduce proteolytic resistance or specific conformational constraints into peptide therapeutics.

This guide provides a definitive ¹H NMR interpretation framework. We move beyond simple peak listing to a comparative analysis, distinguishing this product from its most common synthetic impurities and structural analogues.

Structural Assignment Map

The following diagram correlates the chemical structure with the NMR signal designations used throughout this guide.



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Figure 1: Structural segmentation of H-D-Cys(Trt)-OtBu·HCl for NMR assignment. Labels A-E correspond to the spectral bands discussed below.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, the choice of solvent is not arbitrary. The hydrochloride salt form requires a polar aprotic solvent capable of disrupting the ionic lattice while preventing rapid proton exchange that would obscure the ammonium signal.

Methodology

- Sample Preparation: Weigh 10-15 mg of H-D-Cys(Trt)-OtBu·HCl.
- Solvent Selection: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
 - Expert Insight: Do not use CDCl₃. The HCl salt is poorly soluble in chloroform, and even if dissolved, the ammonium protons () typically broaden into the baseline or exchange too rapidly to be used for integration/quantification.
- Acquisition:
 - Frequency: 400 MHz or higher recommended.
 - Scans: 16-32 scans (sufficient for >95% purity).

- Temperature: 298 K (25°C).
- Referencing: Calibrate to the residual DMSO peak at 2.50 ppm.

Part 3: Spectral Interpretation & Comparative Analysis

The Fingerprint Spectrum (DMSO-d6)

The following table details the expected chemical shifts. Note that as a D-isomer, the chemical shifts in an achiral solvent (like DMSO) are identical to the L-isomer. Stereochemical verification requires chiral chromatography (e.g., Chiralpak) or polarimetry, not standard NMR.

Label	Proton Type	Shift (, ppm)	Multiplicity	Integration	Interpretation & QC Check
A	(Ammonium)	8.60 - 8.90	Broad Singlet	3H	Critical for Salt Confirmation. Disappearance indicates free base conversion.
D	Triptyl Aromatics	7.20 - 7.45	Multiplet	15H	Overlapping ortho, meta, para protons. Integration must be 5x the -proton.
B	-CH	3.90 - 4.10	Multiplet/Triplet	1H	Deshielded by the ammonium and ester groups.
C	-CH	2.55 - 2.75	Multiplet (dd)	2H	Diastereotopic protons. Often overlaps with DMSO solvent residual (2.50 ppm). Check 2D-HSQC if unclear.

E	OtBu (Methyls)	1.35 - 1.45	Singlet	9H	Sharp, intense singlet. The primary indicator of ester protection.
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Comparative Impurity Profiling

This section distinguishes the target product from its most likely contaminants. This "differential diagnosis" approach is vital for troubleshooting synthesis failures.

Scenario A: Trityl Alcohol (Triphenylmethanol) Impurity

Origin: Acidic cleavage of the trityl group during storage or workup.

- Target Signal: Trityl aromatics at 7.2-7.4 ppm.
- Impurity Signal: Triphenylmethanol shows a distinct multiplet pattern slightly shifted, but the "smoking gun" is the hydroxyl proton (if dry DMSO is used) around 5.5 - 6.0 ppm or a shift in the aromatic region integration relative to the OtBu group (Ratio > 15:9).

Scenario B: Hydrolysis of tert-Butyl Ester (Free Acid)

Origin: Acid lability or enzymatic degradation.

- Target Signal: OtBu Singlet at 1.40 ppm.
- Impurity Signal: Complete loss or significant reduction of the 1.40 ppm singlet. The -CH will also shift upfield (lower ppm) due to the loss of the electron-withdrawing ester effect, moving closer to 3.5-3.8 ppm.

Scenario C: Free Base (Loss of HCl)

Origin: Improper washing or neutralization.

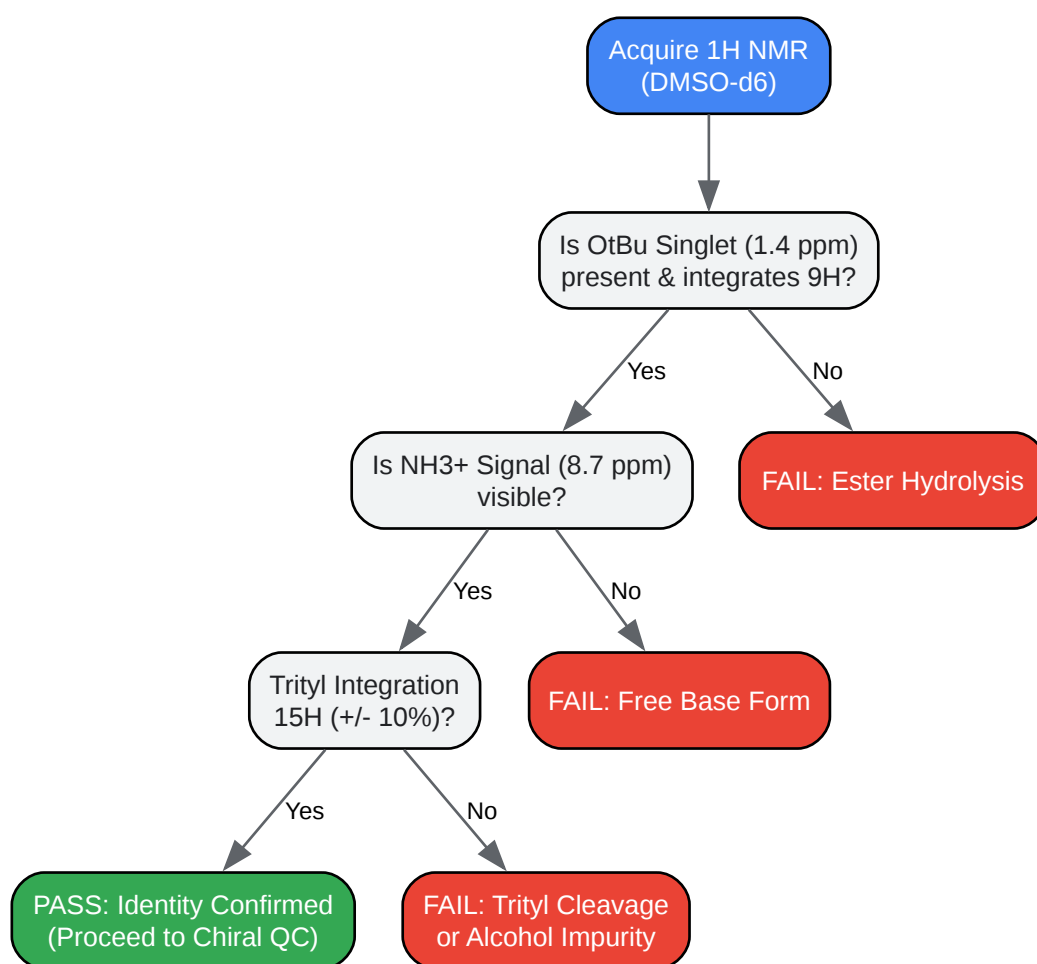
- Target Signal:

broad singlet at 8.7 ppm.

- Impurity Signal: Loss of the signal at 8.7 ppm. Appearance of a broad, smaller singlet for typically much higher field (variable, often 1.5 - 3.0 ppm) or invisible due to exchange.

Part 4: Decision Logic for Quality Control

Use this logic flow to determine batch release status based on the NMR data interpreted above.



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Figure 2: QC Decision Tree for H-D-Cys(Trt)-OtBu·HCl batch release.

References

- Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." [1] Chemical Reviews, 109(6), 2455–2504.
- Gottlieb, H. E., et al. (1997). [2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
- PubChem Database. (n.d.). "Compound Summary: H-Cys(Trt)-OtBu hydrochloride." National Library of Medicine.
- Bachem. (2021). "Cysteine Derivatives and Protecting Groups in SPPS." Bachem Technical Guides.

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Sources

- 1. [Protocols for the Fmoc SPPS of Cysteine-Containing Peptides \[sigmaaldrich.com\]](#)
- 2. [scs.illinois.edu \[scs.illinois.edu\]](http://scs.illinois.edu)
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